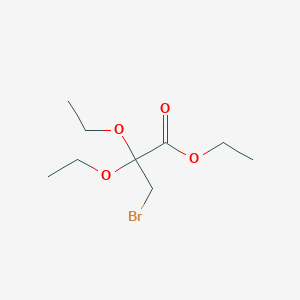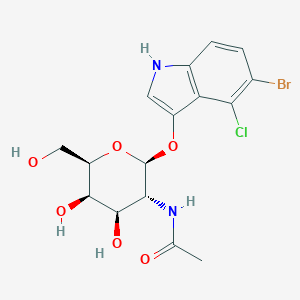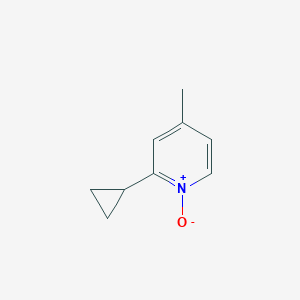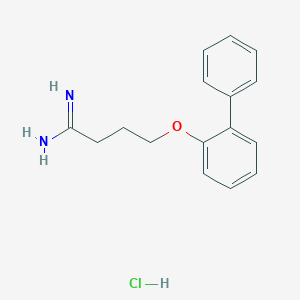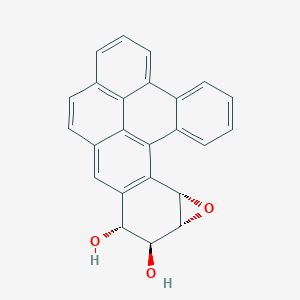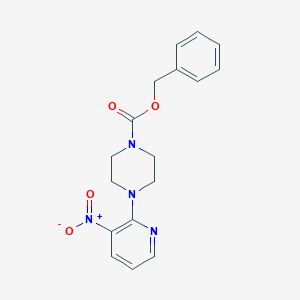
Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
概要
説明
Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, also known as BNPPC, is a chemical compound used in scientific research for its potential therapeutic applications. BNPPC is a piperazine derivative that has been synthesized and studied for its pharmacological properties. In
作用機序
The mechanism of action of Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to inhibit the activity of certain enzymes and receptors that are involved in various cellular processes. For example, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of blood flow and smooth muscle relaxation.
生化学的および生理学的効果
The biochemical and physiological effects of Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate depend on its specific molecular targets and the biological context in which it is used. In cancer research, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth. In neurological disorders, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to improve cognitive function and to protect neurons from oxidative stress. In cardiovascular diseases, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to reduce blood pressure and to improve endothelial function.
実験室実験の利点と制限
The advantages of using Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate in lab experiments include its potential therapeutic applications, its well-characterized synthesis method, and its ability to target specific molecular pathways. The limitations of using Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate in lab experiments include its potential toxicity and its limited availability.
将来の方向性
For Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate research include further studies on its molecular targets and pathways, development of more potent and selective derivatives, and clinical trials to evaluate its safety and efficacy in humans.
科学的研究の応用
Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and cardiovascular diseases. In cancer research, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been shown to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways. In neurological disorders, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been studied for its potential neuroprotective properties and its ability to improve cognitive function. In cardiovascular diseases, Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has been studied for its potential vasodilatory effects and its ability to reduce blood pressure.
特性
IUPAC Name |
benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c22-17(25-13-14-5-2-1-3-6-14)20-11-9-19(10-12-20)16-15(21(23)24)7-4-8-18-16/h1-8H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBNBHMFTWHNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614409 | |
| Record name | Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
CAS RN |
136818-69-4 | |
| Record name | Benzyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)



